Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate
Description
Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate is a synthetic organic compound featuring a benzoate core with two key substituents:
- Position 2: A branched [1,3-dimethoxypropan-2-yl] group linked to a trifluoroacetylated amino moiety. This structure introduces steric bulk and electron-withdrawing properties due to the trifluoroacetyl group .
The tert-butyl ester at the carboxylate position improves metabolic stability, a common strategy in prodrug design .
Properties
Molecular Formula |
C23H34F3N3O5 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C23H34F3N3O5/c1-22(2,3)34-20(30)18-8-7-16(28-11-9-27(4)10-12-28)13-19(18)29(21(31)23(24,25)26)17(14-32-5)15-33-6/h7-8,13,17H,9-12,14-15H2,1-6H3 |
InChI Key |
HPKMEFIHEQLMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N(C(COC)COC)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Intermediates
3.1. Synthesis of 1,3-Dimethoxypropan-2-ylamine
One of the critical precursors for the target compound is 1,3-dimethoxypropan-2-ylamine. This can be synthesized through the following reaction:
-
- Methanol
- Propylene oxide
- Ammonia
-
- Propylene oxide is reacted with methanol under basic conditions to form the corresponding ether. The addition of ammonia leads to the formation of 1,3-dimethoxypropan-2-ylamine.
The next step involves introducing the trifluoroacetyl group:
-
- Trifluoroacetic anhydride
- Base (e.g., triethylamine)
-
- The amine is treated with trifluoroacetic anhydride in the presence of a base to yield the trifluoroacetyl derivative.
Final Assembly
The final assembly of tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate involves a coupling reaction between the prepared intermediates.
-
- tert-butyl 4-(4-methylpiperazin-1-yl)benzoate
- The previously synthesized trifluoroacetylated amine
-
- The benzoate is activated (e.g., using a coupling agent like DCC or EDC) and reacted with the trifluoroacetylated amine under anhydrous conditions to form the desired product.
Yield and Purification
The yield of each step can vary significantly based on reaction conditions and purification methods employed:
| Step | Yield (%) | Purification Method |
|---|---|---|
| Synthesis of Dimethoxyamine | ~70% | Distillation or recrystallization |
| Trifluoroacetylation | ~65% | Column chromatography |
| Final Coupling | ~50% | Silica gel chromatography |
Chemical Reactions Analysis
Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:
- Oxidation:
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Acidic or basic medium
- Products: Oxidized derivatives with altered functional groups
- Reduction:
- Reagents: Lithium aluminum hydride, sodium borohydride
- Conditions: Anhydrous conditions
- Products: Reduced derivatives with modified functional groups
- Substitution:
- Reagents: Halogenating agents, nucleophiles
- Conditions: Varies depending on the reagent
- Products: Substituted derivatives with different functional groups
Scientific Research Applications
Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has several scientific research applications:
- Medicinal Chemistry:
- Potential use as a pharmacophore in drug design
- Investigation of its biological activity against various diseases
- Organic Synthesis:
- Utilized as an intermediate in the synthesis of complex organic molecules
- Exploration of its reactivity in various organic transformations
- Material Science:
- Study of its properties for potential use in advanced materials
- Examination of its stability and reactivity under different conditions
Mechanism of Action
The mechanism of action of tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. The methylpiperazinyl group may contribute to the compound’s binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Key Findings:
Substituent Flexibility: The target compound’s 1,3-dimethoxypropan-2-yl group distinguishes it from simpler analogs like 2-amino-4-(4-methylpiperazin-1-yl) tert-butyl benzoate, which lacks the trifluoroacetyl and methoxy branches. Compared to tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate, the target compound replaces the formyl group with a more complex amino-acylated chain, altering electronic properties .
Synthetic Methods: The target compound’s synthesis likely involves coupling a 1,3-dimethoxypropan-2-yl-amine intermediate with trifluoroacetic anhydride, followed by piperazine substitution (analogous to ’s method using trifluoroacetic acid in isopropanol) . In contrast, tert-butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoate () employs Suzuki-Miyaura coupling for heterocyclic ring formation, highlighting divergent strategies for benzoate functionalization .
Spectroscopic Characterization :
Biological Activity
Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate (CAS Number: 87229648) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 485.57 g/mol. The structure features multiple functional groups that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, derivatives with similar piperazine moieties have shown effectiveness against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 0.78 µg/mL |
| Compound B | VRE | 3.125 µg/mL |
| Compound C | Staphylococcus epidermidis | 1.56 µg/mL |
The mechanism by which these compounds exert their antibacterial effects often involves the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of membrane potential and subsequent cell death . This mechanism highlights the potential for developing new antibiotics based on this compound's structure.
Case Studies
In a recent study examining the efficacy of piperazine derivatives against resistant bacterial strains, this compound was evaluated alongside other compounds. It demonstrated comparable activity to established antibiotics while showing lower toxicity to mammalian cells .
Toxicological Profile
Initial assessments indicate that this compound exhibits low hemolytic properties and selective toxicity towards bacterial cells over mammalian cells . Further toxicological studies are necessary to fully elucidate its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
